Cas no 854627-07-9 (2,8-Dimethyl-1,2,3,4-tetrahydroquinoline)

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline backbone with methyl substitutions at the 2 and 8 positions. This structure imparts stability and distinct reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system enhances solubility and compatibility with various reaction conditions, while the methyl groups influence steric and electronic properties, enabling selective functionalization. The compound is particularly useful in the development of bioactive molecules due to its rigid yet modifiable framework. High purity grades ensure consistent performance in research and industrial applications, supporting its role in advanced synthetic pathways.
2,8-Dimethyl-1,2,3,4-tetrahydroquinoline structure
854627-07-9 structure
Product Name:2,8-Dimethyl-1,2,3,4-tetrahydroquinoline
CAS No:854627-07-9
MF:C11H15N
MW:161.243502855301
CID:5698235
PubChem ID:17993628
Update Time:2025-06-07

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • EN300-626020
    • 854627-07-9
    • SCHEMBL10840679
    • 2,8-dimethyl-1,2,3,4-tetrahydroquinoline
    • Quinoline, 1,2,3,4-tetrahydro-2,8-dimethyl-
    • 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline
    • Inchi: 1S/C11H15N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-5,9,12H,6-7H2,1-2H3
    • InChI Key: PJJYGEOYUUGTHK-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2C)CCC1C

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.000 g/cm3
  • Boiling Point: 250-255 °C
  • pka: 5.07±0.40(Predicted)

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Additional information on 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Introduction to 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 854627-07-9)

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline, identified by its Chemical Abstracts Service (CAS) number 854627-07-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of methyl substituents at the 2nd and 8th positions introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural framework of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline consists of a seven-membered aromatic ring fused to a six-membered cyclohexane ring. This configuration imparts rigidity to the molecule while allowing for conformational flexibility, which is often crucial for binding to biological targets such as enzymes and receptors. The methyl groups at the 2nd and 8th positions further modulate the compound's reactivity and interactions with biological systems.

In recent years, there has been a surge in research focused on tetrahydroquinoline derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for developing drugs targeting neurological disorders, infectious diseases, and cancer. The unique structural features of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline make it an attractive candidate for further investigation in these fields.

One of the most compelling aspects of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline is its versatility in chemical modification. Researchers have explored various synthetic pathways to introduce additional functional groups or alter the substitution pattern on the tetrahydroquinoline core. These modifications can fine-tune the pharmacological properties of the compound, leading to enhanced potency or selectivity in biological assays.

Recent advancements in computational chemistry have enabled more efficient virtual screening of tetrahydroquinoline derivatives like 854627-07-9. By leveraging high-throughput virtual screening (HTVS) and molecular docking techniques, scientists can rapidly identify promising candidates for further experimental validation. This approach has significantly accelerated the drug discovery process by narrowing down large chemical libraries into a manageable set of lead compounds.

The pharmacological profile of 854627-07-9 has been studied extensively in both in vitro and in vivo models. Preliminary findings suggest that this compound exhibits notable activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, research has indicated that derivatives of tetrahydroquinoline can modulate neurotransmitter release or inhibit key enzymes involved in metabolic pathways.

In addition to its potential therapeutic applications, 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline has also been explored as a tool compound in mechanistic studies. Its well-defined structure allows researchers to probe fundamental questions about molecular recognition and binding interactions at the atomic level. Such studies not only contribute to our understanding of drug-receptor interactions but also inform the design of next-generation pharmaceuticals.

The synthesis of 854627-07-9 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly used in the construction of the tetrahydroquinoline core.

Quality control and analytical characterization play a critical role in ensuring the integrity of 854627-07-9 throughout its development and production phases. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural identity and assess purity levels. These analytical techniques provide robust data that meet regulatory standards for pharmaceutical compounds.

The future direction of research on 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically varying substituents on the tetrahydroquinoline scaffold while maintaining key structural motifs like the methyl groups at positions 2 and 8), researchers aim to develop highly specific inhibitors or agonists with minimal side effects.

Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. Partnerships between chemists specializing in heterocyclic chemistry and medicinal chemists can drive innovation by combining expertise in synthetic methodologies with knowledge of biological systems. Such collaborations have historically led to breakthroughs in drug discovery programs.

The growing interest in natural product-inspired scaffolds has also influenced research on 854627-07-9. By incorporating elements from bioactive natural products into synthetic designs based on tetrahydroquinoline cores researchers hope to discover compounds with novel mechanisms of action while maintaining favorable pharmacokinetic properties.

In conclusion,854627-07-9 represents an exciting opportunity for further exploration within pharmaceutical chemistry medchem field . Its unique structural features combined with promising preliminary data make it worth continued investigation toward developing new treatments . As computational tools become increasingly sophisticated ,the ability identify optimize potent selective ligands will improve ,potentially leading faster development pipelines novel therapeutics based this promising scaffold .

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